methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate
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Description
Methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate is a biochemical used for proteomics research . It has a molecular formula of C15H12BrNO3 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it may be synthesized similarly to other esters. For instance, methyl benzoate can be synthesized via an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) .Chemical Reactions Analysis
Esters, such as this compound, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .Scientific Research Applications
Photophysical Properties and Luminescence
Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, related to the compound , have been synthesized and studied for their photophysical properties in various solvents. These studies reveal significant luminescence properties that could be useful in designing new luminescent materials for potential application in optical devices and sensors (Kim et al., 2021).
Synthesis of Schiff Base Ligands and Iron(III) Complexes
Research into Schiff base ligands derived from 2-hydroxybenzophenones, which are structurally related to the compound of interest, has led to the synthesis of high spin mononuclear iron(III) complexes. These complexes have been characterized and studied for their magnetic properties, offering potential applications in magnetic materials and catalysis (Pogány et al., 2017).
Solid Phase Synthesis of RNA and DNA-RNA Mixtures
Methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate and related compounds have been explored in the selective 2'-benzoylation of protected ribonucleosides, facilitating the solid-phase synthesis of oligoribonucleotides. This approach is critical for the synthesis of RNA and DNA-RNA mixtures, which are essential in genetic engineering and research (Kempe et al., 1982).
Polymer Synthesis
The thermal polymerization of related compounds has led to the creation of hyperbranched aromatic polyamides, indicating the role of such chemical structures in developing new polymeric materials with potential applications in coatings, adhesives, and high-performance plastics (Yang et al., 1999).
Properties
IUPAC Name |
methyl 2-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)12-4-2-3-5-13(12)17-9-10-8-11(16)6-7-14(10)18/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLYLDXIOCTHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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